5-[({1-[(tert-butoxy)carbonyl]azepan-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]furan-2-carboxylic acid
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Overview
Description
5-[({1-[(tert-butoxy)carbonyl]azepan-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]furan-2-carboxylic acid is a complex organic compound with a unique structure that includes a furan ring, an azepane ring, and fluorenylmethoxycarbonyl (Fmoc) protecting groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[({1-[(tert-butoxy)carbonyl]azepan-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]furan-2-carboxylic acid typically involves multiple steps, including the protection of functional groups, formation of the azepane ring, and coupling reactions to introduce the furan and fluorenylmethoxycarbonyl groups. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the azepane ring or other reducible functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dicarboxylic acid derivatives, while reduction could produce various azepane derivatives.
Scientific Research Applications
5-[({1-[(tert-butoxy)carbonyl]azepan-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]furan-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications due to its unique structure.
Industry: It may be used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-[({1-[(tert-butoxy)carbonyl]azepan-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]furan-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid
- (2R,4S)-1-[(tert-butoxy)carbonyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrrolidine-2-carboxylic acid
Uniqueness
5-[({1-[(tert-butoxy)carbonyl]azepan-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]furan-2-carboxylic acid is unique due to its combination of a furan ring, an azepane ring, and Fmoc protecting groups. This structure provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
5-[[9H-fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]amino]methyl]furan-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N2O7/c1-32(2,3)41-30(37)33-17-8-9-21(16-18-33)34(19-22-14-15-28(40-22)29(35)36)31(38)39-20-27-25-12-6-4-10-23(25)24-11-5-7-13-26(24)27/h4-7,10-15,21,27H,8-9,16-20H2,1-3H3,(H,35,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRCJYMUNIZYRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(CC1)N(CC2=CC=C(O2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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